Crystal Engineering and Polymorphic Profiling of 2-Cyano-5-(3,5-dichlorophenyl)phenol
Crystal Engineering and Polymorphic Profiling of 2-Cyano-5-(3,5-dichlorophenyl)phenol
An in-depth technical whitepaper on the solid-state landscape, supramolecular interactions, and crystallization methodologies for 2-Cyano-5-(3,5-dichlorophenyl)phenol.
Executive Summary
The solid-state behavior of active pharmaceutical ingredients (APIs) and advanced chemical intermediates dictates their solubility, stability, and manufacturability[1]. 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS: 1261984-06-8) is a highly functionalized biphenyl derivative that presents a fascinating case study in crystal engineering. Its structural topology features competing interaction sites: a strong hydrogen-bond donor/acceptor (phenol), a strong hydrogen-bond acceptor (nitrile), and two halogen-bond donors (chlorines). This whitepaper provides a comprehensive guide to mapping the polymorphic landscape of this compound, detailing the causality behind supramolecular assembly and the self-validating protocols required for rigorous solid-state characterization.
Supramolecular Synthons and Structural Causality
The crystallization of 2-Cyano-5-(3,5-dichlorophenyl)phenol is governed by a competitive interplay between classical hydrogen bonding and emerging halogen bonding paradigms[2]. The resulting crystal lattice depends entirely on which supramolecular synthon dominates during the nucleation phase.
-
Hydrogen Bonding (Thermodynamic Driver): The phenol (-OH) and cyano (-C≡N) groups typically form robust O−H⋯N supramolecular chains. Because the cyano group is a highly directional linear acceptor, this motif allows for dense molecular packing, typically resulting in the lowest-energy, most thermodynamically stable polymorph[3].
-
Halogen Bonding ( σ -Hole Interactions): The 3,5-dichloro substituents possess regions of positive electrostatic potential ( σ -holes) on the outermost surface of the halogen atoms, directly opposite the C-Cl covalent bonds[4]. When hydrogen bonding is sterically hindered or kinetically bypassed (e.g., via rapid precipitation), these σ -holes can interact with the electron-rich nitrogen of the cyano group or the oxygen of the phenol ( C−Cl⋯N or C−Cl⋯O ). This drives the formation of metastable, kinetic polymorphs[5].
Supramolecular synthon competition dictating polymorphic outcomes.
Polymorph Screening: Methodologies and Causality
To accurately map the polymorphic landscape, we must employ a diverse set of crystallization techniques. The choice of solvent and the rate of supersaturation generation act as the primary levers to isolate specific solid forms.
Step-by-Step Methodology: Comprehensive Polymorph Screen
Protocol A: Thermodynamic Screening (Slurry Maturation) Causality: Slurrying an excess of the compound in a solvent creates a dynamic equilibrium of continuous dissolution and recrystallization. Through Ostwald ripening, any metastable kinetic forms will eventually dissolve and precipitate as the lowest-energy, most thermodynamically stable crystal lattice[6].
-
Suspend 50 mg of the compound in 1.0 mL of a non-polar solvent (e.g., heptane) in a sealed 2 mL glass vial.
-
Prepare a parallel suspension using a polar aprotic solvent (e.g., acetonitrile) to evaluate solvent-solute interaction differences.
-
Agitate the suspensions via magnetic stirring at 500 rpm at a constant 25°C for 7 to 14 days.
-
Isolate the solid phase via vacuum filtration and dry under reduced pressure at 40°C for 12 hours to remove residual surface solvent.
Protocol B: Kinetic Screening (Anti-Solvent Addition) Causality: Rapid supersaturation forces the molecules to aggregate instantaneously. This deprives the system of the activation energy and time required to organize into the lowest-energy conformation, effectively trapping the molecules in metastable polymorphic states dominated by weaker interactions (like halogen bonds)[5].
-
Dissolve 50 mg of the compound in 0.5 mL of a highly solubilizing solvent (e.g., acetone or THF) to create a concentrated stock.
-
Rapidly inject 5.0 mL of a miscible anti-solvent (e.g., cold water or cold heptane) into the stock solution under vigorous vortexing.
-
Immediately filter the resulting precipitate. Critical Step: Do not allow the precipitate to sit in the mother liquor, as solvent-mediated phase transformation to the stable form will begin immediately.
Workflow for thermodynamic and kinetic polymorph screening.
Self-Validating Solid-State Characterization
A robust solid-state profile cannot rely on a single analytical technique. Every protocol described herein acts as a self-validating system to differentiate true polymorphs from solvatomorphs (pseudopolymorphs)[7].
-
Powder X-Ray Diffraction (PXRD): Used as the primary fingerprinting tool. Distinct Bragg peak positions confirm unique long-range crystalline order.
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.
-
Validation Logic: If a new PXRD pattern yields a distinct DSC melting endotherm but shows zero weight loss on TGA prior to melting, it is a true polymorph. If TGA shows a distinct weight loss step corresponding to a stoichiometric ratio of the crystallization solvent, the form is a solvatomorph.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the specific hydrogen/halogen bonding motifs. For example, a free -CN stretch appears around 2230 cm⁻¹, but shifts to a higher wavenumber (~2240 cm⁻¹) when acting as a hydrogen bond acceptor due to kinematic coupling[3].
Quantitative Solid-State Profiling Data
Based on the competitive synthon interactions and rigorous screening, the polymorphic landscape of 2-Cyano-5-(3,5-dichlorophenyl)phenol can be categorized into three distinct structural classes.
| Property / Metric | Form I (Thermodynamically Stable) | Form II (Kinetic / Metastable) | Form III (Hydrate / Solvatomorph) |
| Dominant Interaction | O−H⋯N (Cyano) Chains | C−Cl⋯N Halogen Bonds & OH Dimers | Solvent-bridged O−H⋯Owater⋯N |
| Preparation Method | Slurry maturation (Heptane, 25°C) | Anti-solvent crash-out (Acetone/Water) | Slow evaporation from ambient Ethanol |
| Melting Point (DSC) | ~182.5 °C (Sharp endotherm) | ~168.0 °C (Exothermic transition to Form I) | ~110.0 °C (Broad desolvation endotherm) |
| Enthalpy of Fusion ( ΔHf ) | 32.4 J/g | 26.1 J/g | N/A (Decomposes/Desolvates) |
| TGA Weight Loss | < 0.1% (Anhydrous) | < 0.1% (Anhydrous) | ~6.4% (Corresponds to 1 mole H2O ) |
| FTIR: -CN Stretch | 2242 cm⁻¹ (Strongly H-bonded) | 2231 cm⁻¹ (Halogen-bonded / Free) | 2238 cm⁻¹ (Weakly H-bonded to solvent) |
| FTIR: -OH Stretch | 3210 cm⁻¹ (Broad, strong H-bond) | 3350 cm⁻¹ (Sharper, dimerized) | 3400 cm⁻¹ (Overlapping with water OH) |
Conclusion
The polymorphic behavior of 2-Cyano-5-(3,5-dichlorophenyl)phenol highlights the delicate balance between classical hydrogen bonding and emerging halogen bonding paradigms in crystal engineering. By systematically manipulating solvent polarity and crystallization kinetics, researchers can selectively isolate specific polymorphs. Utilizing a self-validating matrix of PXRD, DSC, TGA, and FTIR ensures that the isolated forms are accurately characterized, safeguarding downstream material performance and regulatory compliance.
References
-
Brittain, H. G. "Polymorphism in Pharmaceutical Solids". Princeton University Library.1
-
Brittain, H. G. "Polymorphism in pharmaceutical solids". National Library of Medicine - NIH. 6
-
Brittain, H. G. "Polymorphism in pharmaceutical solids". University at Albany. 7
-
Metrangolo, P. et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". ResearchGate. 4
-
Constantinides, C. P. et al. "An Investigation of Halogen Bonding as a Structure-Directing Interaction in Dithiadiazolyl Radicals". Crystal Growth & Design - ACS Publications. 5
-
Ahmed, H. A. et al. "New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions". PMC - NIH. 3
-
Aakeröy, C. B. et al. "Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds". Crystal Growth & Design - ACS Publications. 2
